5-Phenyl-1,3-oxazole-2-thiol
Overview
Description
5-Phenyl-1,3-oxazole-2-thiol, also known as this compound, is a useful research compound. Its molecular formula is C9H7NOS and its molecular weight is 177.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Antifungal Applications
5-Phenyl-1,3-oxazole-2-thiol and its derivatives have been studied for their potential in antimicrobial and antifungal applications. Some novel derivatives displayed potent antimicrobial effects against common pathogens like Staphylococcus aureus and Escherichia coli, with relatively low cytotoxicity against human cell lines (Xie et al., 2017). Additionally, certain triazole derivatives synthesized from this compound showed high antibacterial and antifungal activities, influenced by the presence of electron-donating or withdrawing substituents (Upadhyay & Mishra, 2017).
Corrosion Inhibition
This compound derivatives have been researched for their role in corrosion inhibition, particularly in protecting metals like mild steel in industrial settings. Studies demonstrated that derivatives like 5-Phenyl-1H-1,2,4-triazole-3-thiol can form an effective protective film on mild steel surfaces, showing high inhibition efficiency in acidic environments (Farsak, 2019).
Catalytic and Chemical Reactions
The compound and its analogs have been utilized in various chemical reactions. For example, the addition reactions of 2-phenylthiazole-5-thiols, which are similar to this compound, involve the exocyclic sulphur atom, highlighting their role in heteroaromatic thiol reactions (Barrett & Walker, 1976).
Biological and Pharmacological Effects
The derivatives of this compound have been studied for various biological effects. For instance, some triazole-thiol derivatives have shown different biological activities like analeptic or deprimo actions, which can be correlated to their chemical structure (Aksyonova-Seliuk et al., 2016).
Anticancer Potential
Compounds synthesized from the reaction of 1,2,4-triazole-3-thiol with other agents have been evaluated for their anticancer activity. Some showed notable effects against a variety of human cancer cell lines, indicating potential applications in cancer treatment (Lesyk et al., 2007).
Mechanism of Action
Biochemical Pathways
They have been extensively studied for their many biological and pharmacological activities and are of significant importance in medicinal chemistry . Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .
Result of Action
Given the known biological activities of oxazole derivatives, it is likely that this compound could have a range of effects at the molecular and cellular level .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .
Properties
IUPAC Name |
5-phenyl-3H-1,3-oxazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c12-9-10-6-8(11-9)7-4-2-1-3-5-7/h1-6H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGRCDVKEPEXFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=S)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481520 | |
Record name | 5-phenyl-1,3-oxazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16172-23-9 | |
Record name | 5-phenyl-1,3-oxazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-phenyl-1,3-oxazole-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.